molecular formula C9H14ClN B13569430 N-ethyl-4-methylanilinehydrochloride CAS No. 878784-40-8

N-ethyl-4-methylanilinehydrochloride

Cat. No.: B13569430
CAS No.: 878784-40-8
M. Wt: 171.67 g/mol
InChI Key: NVTFUTDUSFDSJM-UHFFFAOYSA-N
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Description

N-ethyl-4-methylanilinehydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an ethyl group and a methyl group attached to the nitrogen and benzene ring, respectively. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methylanilinehydrochloride typically involves the alkylation of 4-methylaniline with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methylanilinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form N-ethyl-4-methylaniline.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or ferric chloride.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: N-ethyl-4-methylaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-ethyl-4-methylanilinehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-methylanilinehydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modulate cellular processes. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-methylaniline: Similar structure but lacks the ethyl group.

    4-methylaniline: Similar structure but lacks the ethyl group on the nitrogen.

    N-ethyl-4-nitroaniline: Similar structure but contains a nitro group instead of a methyl group.

Uniqueness

N-ethyl-4-methylanilinehydrochloride is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

878784-40-8

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

IUPAC Name

N-ethyl-4-methylaniline;hydrochloride

InChI

InChI=1S/C9H13N.ClH/c1-3-10-9-6-4-8(2)5-7-9;/h4-7,10H,3H2,1-2H3;1H

InChI Key

NVTFUTDUSFDSJM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)C.Cl

Origin of Product

United States

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